Rosuvastatin D6 Sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rosuvastatin D6 Sodium is deuterium labeled Rosuvastatin, which is a competitive inhibitor of HMG-CoA reductase with IC50 of 11 nM.
科学的研究の応用
Transporter Interactions and Drug-Drug Interactions
Rosuvastatin is known to interact with multiple transporters like OATP1B1, OATP1B3, and others. It is often used as a probe substrate in clinical drug-drug interaction studies to investigate transporter inhibition. For instance, the interaction with the calcium receptor antagonist Ronacaleret showed an unexpected decrease in Rosuvastatin exposure, suggesting decreased absorption and/or enhanced first-pass elimination due to transporter interactions (Johnson et al., 2017).
Therapeutic Effects in Metabolic Disorders
Rosuvastatin has been shown to lower serum cholesterol levels, improve atherogenic index, and cardiac risk index. Additionally, it positively impacts glucose tolerance and reduces fat tissue weight and adipocyte size. These effects are indicative of its potential in managing metabolic disorders related to type 2 diabetes (Lee et al., 2016).
Vascular Effects in Hypertensive Models
In hypertensive rat models, Rosuvastatin showed a reduction in arterial pressure and total peripheral resistance. It also improved systemic and regional hemodynamics, independent of cholesterol levels, indicating its potential in cardiovascular disease management (Sušić et al., 2003).
Drug Safety Evaluation
Rosuvastatin has been evaluated extensively for its efficacy and adverse event profile. It is deemed safe and effective in treating multiple forms of dyslipidemia across diverse patient populations. Its interaction profile is favorable, given its minimal dependence on cytochrome P450 3A4-dependent metabolism (Toth & Dayspring, 2011).
Formulation Research
Efforts to enhance Rosuvastatin's solubility and bioavailability, especially for pediatric and geriatric patients, have led to the development of fast-dissolving tablet formulations. These formulations aim to improve patient compliance while maintaining therapeutic benefits (Singh et al., 2014).
Vascular Endothelial Effects
Studies indicate Rosuvastatin's role in upregulating PPARgamma in vascular endothelium, which could contribute to its vasculoprotective effects. This upregulation might be crucial in managing conditions like obesity-related hypertension and dyslipidemia (Desjardins et al., 2008).
Pharmacokinetic Parameter Prediction
Research into the prediction of Rosuvastatin pharmacokinetic parameters highlights the significance of understanding individual variations in drug therapy, which is essential for optimizing safety and efficacy (Silveira et al., 2021).
Degradation Study
Investigating the degradation products of Rosuvastatin under gamma radiation conditions has provided insights into its stability and potential implications for storage and usage (Dončević et al., 2021).
特性
分子式 |
C22H21D6FN3NaO6S |
---|---|
分子量 |
509.56 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。